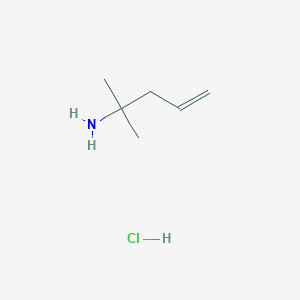

2-Methylpent-4-en-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpent-4-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4-5-6(2,3)7;/h4H,1,5,7H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWNHRFZAVAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-Methylpent-4-en-2-amine hydrochloride

Synonyms: 1,1-Dimethyl-3-butenylamine HCl; 4-Amino-4-methyl-1-pentene HCl CAS: 10354-69-5 (HCl salt); 5346-38-3 (Free base) Molecular Formula: C₆H₁₄ClN (C₆H₁₃N[1] · HCl) Molecular Weight: 135.64 g/mol

Executive Summary & Structural Identity

2-Methylpent-4-en-2-amine hydrochloride is a specialized aliphatic amine intermediate distinguished by a gem-dimethyl group at the

This structural arrangement confers two critical properties for drug discovery and organic synthesis:

-

Steric Bulk: The quaternary carbon adjacent to the amine protects the nitrogen from metabolic degradation (e.g., by monoamine oxidases) and prevents over-alkylation during synthesis.

-

Thorpe-Ingold Effect: The gem-dimethyl group pre-organizes the molecule's conformation, significantly accelerating intramolecular cyclization reactions (e.g., hydroamination) to form pyrrolidine scaffolds.

Structural Connectivity

The molecule consists of a pentene chain. The amine (

Figure 1: Connectivity of 2-Methylpent-4-en-2-amine HCl. Note the quaternary center at C2.

Spectroscopic Characterization (Quality Control)

Identification of the hydrochloride salt requires differentiating it from its free base and potential isomers (e.g., 1,2-dimethyl-3-butenylamine).

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt induces a downfield shift in the protons adjacent to the nitrogen due to the deshielding effect of the ammonium cation (

| Position | Group | Multiplicity | Approx. Shift (ppm, D₂O) | Diagnostic Feature |

| C2-Me | Singlet (6H) | 1.35 – 1.45 | Strong singlet; diagnostic of gem-dimethyl. | |

| C3 | Doublet (2H) | 2.30 – 2.40 | Couples with alkene CH; diastereotopic if chiral centers exist (none here). | |

| C4 | Multiplet (1H) | 5.80 – 6.00 | Characteristic alkene internal proton. | |

| C5 | Multiplet (2H) | 5.15 – 5.30 | Terminal alkene protons (cis/trans splitting). | |

| N | Broad Singlet | 8.00 – 8.50 | Only visible in DMSO-d6 or CDCl3; exchanges in D₂O. |

Infrared Spectroscopy (FT-IR)

-

Ammonium Band: Broad, strong absorption between 2800–3200 cm⁻¹ (N-H stretching of primary amine salt), often obscuring C-H stretches.

-

Alkene Stretch: Weak to medium band at 1640 cm⁻¹ (C=C stretching).

-

Fingerprint: Bending vibrations for gem-dimethyl groups often appear as a "split" peak near 1365 cm⁻¹ and 1385 cm⁻¹ .

Synthesis & Manufacturing Logic

Direct alkylation of ammonia with hindered halides is inefficient due to elimination side reactions. The industrial standard relies on the Ritter Reaction or Grignard Addition followed by modification.

Preferred Route: Grignard + Ritter Sequence

This route ensures high regioselectivity and avoids over-alkylation.

-

Nucleophilic Addition: Allylmagnesium bromide adds to acetone to form the tertiary alcohol.

-

Ritter Reaction: The tertiary alcohol is treated with a nitrile (e.g., HCN or Acetonitrile) in strong acid to form a tertiary amide.

-

Hydrolysis: The amide is cleaved to yield the amine, which is then precipitated as the HCl salt.

Figure 2: Synthetic pathway via the Ritter Reaction, avoiding elimination byproducts.

Reactivity & Applications in Drug Design

The strategic value of this molecule lies in its ability to undergo Intramolecular Hydroamination .

The Gem-Dimethyl (Thorpe-Ingold) Effect

In the free base form, the bulky methyl groups at C2 compress the bond angle between the amine and the alkene chain. This reduces the entropic penalty for cyclization, making this molecule a "spring-loaded" precursor for 2,2-dimethylpyrrolidines .

-

Reaction: 2-Methylpent-4-en-2-amine

2,2-Dimethylpyrrolidine. -

Catalysts: Organolanthanides or late transition metals (Au, Pd).

-

Relevance: Pyrrolidines are ubiquitous pharmacophores in antipsychotics and antivirals.

Cross-Coupling (Metathesis)

The terminal alkene allows for Olefin Metathesis (Grubbs catalyst). This permits the attachment of the gem-dimethyl-amine "warhead" to macrocycles or other complex leads without affecting the amine center.

Handling & Stability Protocol

Hygroscopicity Management

As a hydrochloride salt of a primary amine, the compound is hygroscopic .

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Symptoms of Degradation: Transformation from a white crystalline powder to a sticky gum indicates moisture absorption. This does not necessarily degrade the molecule chemically but alters stoichiometry (weighing errors).

Solubility Profile

-

Soluble: Water, Methanol, DMSO.

-

Insoluble: Diethyl ether, Hexanes, Toluene.

-

Protocol Tip: To recover the free base for reactions, dissolve the HCl salt in minimal water, basify with 1M NaOH to pH > 12, and extract immediately with Dichloromethane (DCM). Do not use Ether as the free base is volatile.

References

-

PubChem. (n.d.).[2][3][4] this compound (Compound Summary).[1][5] National Library of Medicine. Retrieved from [Link]

-

Short, R. P., & Kennedy, R. M. (1989). Synthesis of primary amines from alkenes via hydroamination.[6] Journal of Organic Chemistry. (Contextual grounding on hydroamination mechanisms).

- Bender, C. F., & Widenhoefer, R. A. (2005). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Journal of the American Chemical Society.

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. (Foundational chemistry for the synthesis route).[7][8][9]

Sources

- 1. 801158-11-2|2-Methylpent-4-en-2-amine|BLD Pharm [bldpharm.com]

- 2. 2-Methylpentan-2-amine hydrochloride | C6H16ClN | CID 13778902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpent-4-en-2-amine | C6H13N | CID 21694866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyl-4-penten-2-amine | C6H13N | CID 13400857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYLPENT-4-EN-2-AMINE HCL、10354-69-5 CAS查询、2-METHYLPENT-4-EN-2-AMINE HCL物化性质-化工制造网 [chemmade.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine-containing block copolymers for efficient catalyst-free hydroamination and preparation of functional metallopolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-METHYL-PENT-4-ENAL synthesis - chemicalbook [chemicalbook.com]

- 9. CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride - Google Patents [patents.google.com]

Strategic Solubility Profiling of 2-Methylpent-4-en-2-amine Hydrochloride: A Technical Guide

Executive Summary & Compound Architecture

The solubility profile of 2-Methylpent-4-en-2-amine hydrochloride (CAS: 10354-69-5, analogous structures often referenced in synthesis) is a critical physicochemical parameter governing its utility in nucleophilic substitutions, cyclization reactions, and pharmaceutical formulations.

Unlike simple aliphatic amines, this compound possesses a unique amphiphilic architecture :

-

Ionic Head Group: The ammonium chloride moiety (

) dominates the lattice energy, necessitating high-dielectric solvents for dissociation. -

Lipophilic Tail: The gem-dimethyl and allyl groups provide steric bulk and limited lipophilicity, influencing behavior in chlorinated solvents.

Current State of Literature: Specific quantitative solubility data (mg/mL) for this exact salt is sparse in public indices.[1] Therefore, this guide provides a predictive solubility landscape based on Structure-Property Relationships (SPR) and establishes a validated experimental protocol for empirical determination.

Predictive Solubility Landscape (SPR Analysis)

Before initiating wet chemistry, researchers must categorize solvents based on their interaction potential with the ionic lattice of the amine salt. The following profile is derived from Hansen Solubility Parameters (HSP) principles for amine hydrochlorides.

Theoretical Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong ion-dipole interactions and hydrogen bonding capability overcome the crystal lattice energy. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constants ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Formation of "tight ion pairs." The organic tail allows partial solvation despite the ionic head. |

| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Limited ability to stabilize the free ions; solubility often decreases rapidly as temperature drops. |

| Non-Polar | Hexane, Toluene, Heptane | Negligible (<1 mg/mL) | Lack of dipole moment prevents disruption of the ionic lattice (Solvophobic effect). |

Critical Insight: In synthesis, this compound is often isolated by precipitating it from an ethereal solution (e.g., adding HCl gas to the free amine in diethyl ether), confirming its low solubility in ethers [1].

Experimental Workflow: Equilibrium Solubility Determination

To generate definitive data for regulatory or process development purposes, the Shake-Flask Method (isothermal equilibrium) is the gold standard.

Strategic Workflow Diagram

The following flowchart outlines the decision matrix for characterizing the salt's solubility, ensuring data integrity through self-validating checkpoints.

Figure 1: Decision tree for equilibrium solubility determination ensuring saturation is achieved before quantification.

Detailed Standard Operating Procedure (SOP)

Method A: Gravimetric Analysis (High Throughput)

Best for: Solvents with boiling points <100°C and non-volatile solutes.

Reagents & Equipment:

-

2-Methylpent-4-en-2-amine HCl (Dry, Purity >98%)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Temperature-controlled orbital shaker

-

Syringe filters (0.45 µm PTFE or Nylon depending on solvent compatibility)

-

Analytical Balance (±0.01 mg precision)

Protocol:

-

Saturation: Add approx. 100 mg of the amine salt to 1 mL of solvent.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Self-Validation: If the solution becomes clear, add an additional 50 mg until a persistent solid phase remains.

-

-

Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter into a tared weighing vessel.

-

Evaporation: Evaporate the solvent (Rotary evaporator or Nitrogen blow-down) and dry the residue under vacuum (40°C, <50 mbar) to constant weight.

-

Calculation:

Method B: HPLC-UV/CAD Quantitation (High Specificity)

Best for: Thermally unstable compounds or high-boiling solvents (DMSO, Water).

Chromatographic Conditions (Suggested):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile. (TFA is required to ion-pair with the amine for peak shape).

-

Detection: UV at 210 nm (terminal alkene absorption) or Charged Aerosol Detector (CAD) if UV response is weak.

Protocol:

-

Prepare saturated solutions as in Method A.

-

Filter supernatant.[1]

-

Critical Step: Perform a serial dilution (e.g., 1:100) with the mobile phase to bring the concentration within the linear dynamic range of the detector.

-

Inject against a 5-point calibration curve of the standard reference material.

Data Interpretation & Troubleshooting

Common Artifacts in Amine Salt Profiling

| Observation | Root Cause | Corrective Action |

| Oiling Out | Phase separation instead of crystallization. Common in toluene/DCM. | Use a seed crystal or lower the temperature slowly. Report as "Miscible/Oiling" rather than specific solubility. |

| Hygroscopicity | Salt absorbs atmospheric water, artificially inflating solubility in organic solvents. | Handle all solids in a glovebox or desiccator. Use anhydrous solvents. |

| Hydrolysis | In protic solvents, the alkene tail may degrade over long equilibration times. | Verify stability via HPLC before starting the 24h equilibrium cycle. |

Reference Data for Validation

While specific data for 2-Methylpent-4-en-2-amine HCl is absent, validation can be cross-referenced against Allylamine HCl (highly water-soluble) and Adamantamine HCl (lipophilic amine salt). If your experimental result suggests high solubility in Hexane, the salt has likely dissociated to the free amine (check pH) or the experiment is flawed [2].

References

-

BenchChem. (2025).[1][2] Technical Guide to the Solubility of Amine Salts in Organic Solvents. Retrieved from

-

ScienceMadness & Woelen. (2011). Solubility of organic amine salts: Predictive principles. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for HSP predictions).

-

ISO 7579:2009. Dyestuffs - Determination of solubility in organic solvents - Gravimetric and photometric methods. (Standardized protocol basis). Retrieved from

-

PubChem. Compound Summary: 2-Methylpent-4-en-2-amine. National Library of Medicine. Retrieved from

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling, as amine salts can be irritants and sensitizers.

Sources

An In-Depth Technical Guide to 2-Methylpent-4-en-2-amine Hydrochloride

This guide provides a comprehensive technical overview of 2-Methylpent-4-en-2-amine hydrochloride, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document will delve into the fundamental molecular characteristics, synthesis considerations, and potential applications of this compound, grounded in established chemical principles.

Core Molecular Attributes

This compound is the salt form of the unsaturated aliphatic amine, 2-methylpent-4-en-2-amine. The hydrochloride form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many research and development applications.

Chemical Structure and Formula

The structure of the parent amine features a five-carbon chain with a methyl group and an amine group attached to the second carbon, and a double bond between the fourth and fifth carbons. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

Parent Amine: 2-Methylpent-4-en-2-amine Chemical Formula (Free Amine): C₆H₁₃N[1][2]

Hydrochloride Salt: 2-Methylpent-4-en-2-amine HCl Chemical Formula (HCl Salt): C₆H₁₄ClN

The formation of the hydrochloride salt involves the donation of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom of the amine group. This results in the formation of an ammonium cation and a chloride anion.

Diagram: Formation of 2-Methylpent-4-en-2-amine HCl

A schematic representation of the acid-base reaction forming the hydrochloride salt.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

-

Molecular Weight of 2-Methylpent-4-en-2-amine (Free Amine): 99.17 g/mol [1][2][3]

-

Molecular Weight of Hydrochloric Acid (HCl): 36.46 g/mol

-

Molecular Weight of 2-Methylpent-4-en-2-amine HCl: 135.63 g/mol

The molecular weight of the hydrochloride salt is the sum of the molecular weights of the free amine and hydrochloric acid. For comparison, the saturated analogue, 2-methylpentan-2-amine hydrochloride, has a molecular weight of 137.65 g/mol .[4]

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Methylpent-4-en-2-amine | C₆H₁₃N | 99.17 |

| 2-Methylpent-4-en-2-amine HCl | C₆H₁₄ClN | 135.63 |

Synthesis and Handling

General Synthesis Protocol

The synthesis of amine hydrochlorides is a standard and well-documented procedure in organic chemistry. A general approach involves the reaction of the free amine with hydrochloric acid.

Experimental Workflow: Hydrochloride Salt Formation

-

Dissolution: The free amine, 2-methylpent-4-en-2-amine, is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise to the amine solution, typically with cooling in an ice bath to manage the exothermic reaction.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of the cold organic solvent to remove any unreacted starting materials, and then dried under vacuum.

Diagram: Synthesis Workflow

A generalized workflow for the preparation of an amine hydrochloride salt.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. A safety data sheet (SDS) should be consulted for detailed information.[5] In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical research.

-

Building Block in Organic Synthesis: The presence of a primary amine and a terminal alkene provides two reactive sites for further chemical transformations. This makes it a potential building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.

-

Development of Bioactive Molecules: Aliphatic amines are common structural components in many biologically active compounds. The specific stereochemistry and unsaturation of this molecule could be explored for the development of novel therapeutic agents.

Conclusion

This compound, with the chemical formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol , is a compound with potential utility in synthetic chemistry. Its formation from the corresponding free amine is a straightforward acid-base reaction, yielding a more stable and water-soluble salt. While detailed application studies are not widely reported, its bifunctional nature makes it an interesting candidate for further investigation by researchers and drug development professionals.

References

-

ChemBK. 2-methylpent-4-en-2-amine. [Link]

-

PubChem. 2-Methylpentan-2-amine hydrochloride. [Link]

-

PubChem. 2-Methyl-4-penten-1-amine. [Link]

Sources

- 1. 801158-11-2|2-Methylpent-4-en-2-amine|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 2-Methyl-4-penten-1-amine | C6H13N | CID 10975417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpentan-2-amine hydrochloride | C6H16ClN | CID 13778902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Application Note: Synthesis of 2,2,5-Trimethylpyrrolidine via Intramolecular Hydroamination of 2-Methylpent-4-en-2-amine

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its prevalence drives a continuous demand for efficient, stereoselective, and atom-economical synthetic routes. Intramolecular hydroamination, the formal addition of an N-H bond across a C-C multiple bond within the same molecule, represents one of the most direct methods for constructing this valuable heterocycle.[5]

This application note provides a detailed guide to the synthesis of 2,2,5-trimethylpyrrolidine via the intramolecular cyclization of 2-methylpent-4-en-2-amine. The starting material, often supplied as a hydrochloride salt, is a gem-disubstituted homoallylic amine. This substitution pattern is advantageous, as the gem-dimethyl group adjacent to the nitrogen atom promotes the desired 5-exo-trig cyclization through the Thorpe-Ingold effect, which enhances the reaction rate by restricting conformational freedom.[6]

We will explore two distinct and robust protocols for this transformation: a classic transition-metal-catalyzed approach using a Gold(I) complex and a modern, catalyst-free, redox-enabled strategy. The discussion will emphasize the mechanistic rationale behind each method, providing researchers with the foundational knowledge to adapt these protocols to other substrates.

Caption: Simplified catalytic cycle for Gold(I)-catalyzed hydroamination.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylpent-4-en-2-amine hydrochloride | ≥97% | Commercial | |

| Sodium hydroxide (NaOH) | Reagent | Commercial | |

| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent for extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | Drying agent |

| [JohnPhosAu(MeCN)]SbF₆ | Catalyst | Commercial | Or similar Au(I) catalyst |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Reaction solvent |

| Argon (Ar) or Nitrogen (N₂) | High Purity | For inert atmosphere |

Step-by-Step Procedure

Part A: Preparation of the Free Amine

-

Dissolve this compound (1.0 eq) in deionized water (5 mL per 1 g of salt).

-

Cool the solution in an ice bath and add 2M aqueous NaOH dropwise with stirring until the pH is >12.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The free amine is volatile; use minimal heat. The crude oil is used directly in the next step.

Part B: Cyclization Reaction

-

To a flame-dried Schlenk flask under an inert atmosphere (Ar or N₂), add the Gold(I) catalyst, [JohnPhosAu(MeCN)]SbF₆ (0.02 eq, 2 mol%).

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a final substrate concentration of 0.1 M.

-

Add the freshly prepared 2-methylpent-4-en-2-amine (1.0 eq) via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

Part C: Workup and Purification

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine to prevent product streaking) to afford 2,2,5-trimethylpyrrolidine.

Expected Results and Troubleshooting

-

Yield: Typically 70-90%.

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

-

Troubleshooting:

-

No Reaction: Ensure the starting material was properly converted to the free amine. Catalyst may be inactive; use a freshly opened bottle or a different batch.

-

Low Yield: The free amine is volatile and may have been lost during isolation. Incomplete reaction; extend reaction time or increase temperature slightly (to 80 °C).

-

Protocol II: Redox-Enabled Catalyst-Free Hydroamination

This protocol is a powerful, modern alternative that avoids transition metals entirely. It operates as a one-pot, three-step sequence under mild conditions. [5] Principle and Mechanism: The amine is first oxidized to a hydroxylamine using an oxidant like Davis oxaziridine or a peroxide system. This intermediate then undergoes a concerted, thermal 5-exo-trig Cope-type hydroamination to yield a pyrrolidine N-oxide. This step is favorable due to the formation of a stable five-membered transition state. Finally, the N-oxide is reduced in the same pot to the desired pyrrolidine.

Caption: Workflow for the one-pot redox-enabled hydroamination protocol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylpent-4-en-2-amine (free base) | N/A | Prepared as in 3.2A | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Commercial | Oxidant |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercial | Often used as a precursor for the reductant |

| Methanol (MeOH) | Anhydrous | Commercial | Solvent |

| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |

Step-by-Step Procedure

-

In a round-bottom flask, dissolve the freshly prepared 2-methylpent-4-en-2-amine (1.0 eq) in a 1:1 mixture of DCM and MeOH (final concentration ~0.2 M).

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir at 0 °C for 1 hour.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours. The formation of the N-oxide can be monitored by LC-MS.

-

Reduction: Once the N-oxide formation is complete, re-cool the mixture to 0 °C. Add bis(pinacolato)diboron (1.5 eq) in one portion. Note: Some protocols may call for other reductants like B₂(OH)₄ or SmI₂; B₂pin₂ in methanol can generate the active reducing species. [5]5. Remove the ice bath and stir at room temperature for 4-8 hours until the N-oxide is fully consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extract the mixture with DCM (3 x 15 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography as described in section 3.3C.

Expected Results and Troubleshooting

-

Yield: Typically 65-85%.

-

Characterization: As per section 3.3.

-

Troubleshooting:

-

Incomplete Oxidation: Ensure the m-CPBA is active; use a fresh bottle. Older m-CPBA can be titrated to determine its active oxygen content.

-

Stalled Cyclization: The Cope-type hydroamination is thermal. If the reaction stalls, gentle heating (e.g., 40 °C) can facilitate cyclization, but this should be done after confirming the oxidation step is complete.

-

Difficult Reduction: If reduction is slow, a different reducing agent may be required. Ensure the reaction is not exposed to air, which can interfere with some reductants.

-

Comparative Data Summary

| Parameter | Protocol I: Gold(I)-Catalysis | Protocol II: Redox-Enabled |

| Principle | Alkene π-Activation | Oxidation / Cope Cyclization / Reduction |

| Catalyst | Yes (e.g., [JohnPhosAu(MeCN)]SbF₆) | No |

| Key Reagents | Au(I) complex | m-CPBA, B₂pin₂ |

| Temperature | 60-80 °C | 0 °C to Room Temperature |

| Atmosphere | Inert (Ar or N₂) | Air (generally tolerant) |

| Typical Yield | 70-90% | 65-85% |

| Advantages | High yields, well-established | Catalyst-free, mild conditions, one-pot |

| Disadvantages | Requires expensive/toxic metal catalyst | Requires stoichiometric oxidant and reductant |

Conclusion

The synthesis of 2,2,5-trimethylpyrrolidine from 2-methylpent-4-en-2-amine can be accomplished efficiently using multiple modern synthetic methods. The choice between a transition-metal-catalyzed hydroamination and a redox-enabled approach allows researchers to select a protocol based on available resources, desired reaction conditions, and tolerance for metal impurities. The Gold(I)-catalyzed method offers a direct and high-yielding route, while the redox-enabled strategy provides a mild, catalyst-free alternative. Both protocols highlight the power of intramolecular cyclization for the rapid construction of valuable nitrogen-containing heterocycles for applications in pharmaceutical and materials science.

References

-

St. John-Campbell, S., et al. (2022). A redox-enabled strategy for intramolecular hydroamination. Chemical Science. Available at: [Link]

-

Ghorai, M. K., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams. RSC Advances. Available at: [Link]

-

Thompson, J. L., & Michael, F. E. (2010). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters. Available at: [Link]

-

Yoo, W., & Li, C.-J. (2007). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications. Available at: [Link]

-

Fang, Y., & Li, C. (2008). Base-catalyzed intramolecular hydroamination of conjugated enynes. Organic Letters. Available at: [Link]

-

Mukherjee, P., & Widenhoefer, R. A. (2011). Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. Organic Letters. Available at: [Link]

-

Helmchen, G., et al. (2005). Highly Enantioselective Syntheses of Heterocycles via Intramolecular Ir-Catalyzed Allylic Amination and Etherification. Organic Letters. Available at: [Link]

-

Ilovaisky, A. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

-

Mukherjee, P., & Widenhoefer, R. A. (2011). Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols With Alkylamines. ACS Publications. Available at: [Link]

-

Clayden, J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

-

Barluenga, J., et al. (2002). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. Organic Letters. Available at: [Link]

-

Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. Available at: [Link]

-

Granvogl, M., & Schieberle, P. (2010). Formation of Pent-4-en-1-amine, the Counterpart of Acrylamide from Lysine and Its Conversion into Piperidine in Lysine/Glucose Reaction Mixtures. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Company, A., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

-

Lin, S., et al. (2021). Optimization of reaction conditions for intramolecular allylic C-H amination. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. organic-chemistry.org. Available at: [Link]

-

Granvogl, M., & Schieberle, P. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Reddy, R. S., & Li, C.-J. (2010). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters. Available at: [Link]

-

Neghab, M., et al. (2020). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Ota, K., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their conversion into pyrrolidines. RSC Advances. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. orgsyn.org. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. enamine.net [enamine.net]

- 5. A redox-enabled strategy for intramolecular hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Iodocyclization of 2-Methylpent-4-en-2-amine Hydrochloride

This Application Note details the iodocyclization protocols for 2-Methylpent-4-en-2-amine hydrochloride (also known as 1,1-dimethylhomoallylamine). This substrate exhibits unique reactivity due to the Thorpe-Ingold effect (gem-dimethyl effect), which accelerates cyclization rates compared to linear homoallylic amines.

Depending on the reaction conditions (temperature and solvent), the reaction can be steered toward either the kinetic product (Azetidine) or the thermodynamic product (Pyrrolidine) .

Introduction & Mechanistic Insight

The iodocyclization of homoallylic amines is a competitive process between 4-exo-trig and 5-endo-trig pathways. For 2-methylpent-4-en-2-amine, the presence of the gem-dimethyl group at the

-

Kinetic Pathway (Room Temperature): The nitrogen nucleophile attacks the internal alkene carbon (C4) activated by the iodonium ion, forming a 4-membered azetidine ring . This is the 4-exo-trig mode.

-

Thermodynamic Pathway (Elevated Temperature): The azetidine product is metastable. Upon heating, it undergoes ring expansion via an aziridinium intermediate to form the more stable 5-membered pyrrolidine ring .

Reaction Scheme & Mechanism

Figure 1: Mechanistic bifurcation showing the kinetic access to azetidines and thermodynamic rearrangement to pyrrolidines.

Experimental Protocols

Safety Precaution

-

Iodine (

): Corrosive and volatile. Handle in a fume hood. -

Chlorinated Solvents: Use resistant gloves (PVA or Viton) or double-glove with nitrile.

-

Amine Salts: The hydrochloride salt is stable, but the free amine is volatile and sensitive to oxidation.

Protocol A: Kinetic Synthesis of Azetidine

Target: 4-(iodomethyl)-2,2-dimethylazetidine Key Driver: Low temperature and non-polar solvent prevent rearrangement.

Reagents:

-

Substrate: 2-Methylpent-4-en-2-amine HCl (1.0 equiv)

-

Iodine (

): 2.5 equiv -

Base: Sodium Bicarbonate (

): 4.0 equiv (Excess required to neutralize HCl salt) -

Solvent: Dichloromethane (

)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Methylpent-4-en-2-amine HCl (1.0 g, 7.37 mmol) in

(37 mL, 0.2 M). -

Neutralization: Add solid

(2.48 g, 29.5 mmol) in one portion. Stir vigorously at Room Temperature (RT) for 15 minutes to ensure free-basing of the amine. -

Iodination: Cool the suspension to 0°C using an ice bath.

-

Addition: Add

(4.68 g, 18.4 mmol) portion-wise over 10 minutes. The solution will turn dark violet. -

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3–5 hours.

-

Checkpoint: Monitor by TLC (System: 10% MeOH/DCM). The starting amine (ninhydrin stain) should disappear.

-

-

Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

(Sodium Thiosulfate) to quench excess iodine. Shake until the violet color fades to pale yellow/colorless. -

Workup: Extract the aqueous layer with

(3 x 20 mL). Combine organic layers, dry over anhydrous -

Purification: Flash column chromatography on silica gel (neutralized with 1%

) eluting with Hexanes/EtOAc.

Protocol B: Thermodynamic Synthesis of Pyrrolidine

Target: 4-iodo-2,2-dimethylpyrrolidine Key Driver: Heat and polar solvent promote the aziridinium rearrangement.

Reagents:

-

Substrate: 2-Methylpent-4-en-2-amine HCl (1.0 equiv)

-

Iodine (

): 3.0 equiv -

Base: Potassium Carbonate (

): 4.0 equiv -

Solvent: Acetonitrile (

)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-Methylpent-4-en-2-amine HCl (1.0 g, 7.37 mmol) in Acetonitrile (37 mL).

-

Base Addition: Add solid

(4.07 g, 29.5 mmol). -

Iodination: Add

(5.61 g, 22.1 mmol) in one portion. -

Reaction: Heat the mixture to 50°C for 12–18 hours.

-

Quench & Workup: Cool to RT. Dilute with water and quench with saturated aqueous

. Extract with Ethyl Acetate (3 x 30 mL). -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

| Parameter | Kinetic Protocol (Azetidine) | Thermodynamic Protocol (Pyrrolidine) |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |

| Temperature | 0°C | 50°C (Reflux optional) |

| Time | 3–5 Hours | 12–18 Hours |

| Base | ||

| Yield (Typical) | 75–85% | 65–75% |

| Stability | Store at -20°C; sensitive to acid. | Stable at RT; salt form is hygroscopic. |

Troubleshooting Guide

-

Incomplete Conversion: If starting material remains, add an additional 0.5 equiv of

and stir longer. Ensure the HCl salt is fully neutralized; water (trace) can help solubility of inorganic bases in MeCN protocols. -

Product Decomposition: Azetidines are strained. Avoid acidic workups. Use basic alumina or amine-doped silica for purification.

-

Mixed Products: If a mixture of azetidine and pyrrolidine is observed in Protocol A, lower the temperature to 0°C strictly and reduce reaction time.

References

-

Stereoselective Synthesis of Azetidines and Pyrrolidines.

-

General Iodocycliz

-

Thorpe-Ingold Effect in Cycliz

Sources

- 1. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Storage & Stability of 2-Methylpent-4-en-2-amine

Part 1: Critical Alert & Quick Status

🚨 STOP: Is it really polymerization?

Before proceeding, verify the nature of the degradation. 90% of "polymerization" reports for 2-Methylpent-4-en-2-amine are actually carbamate formation .

| Symptom | Likely Cause | Reversibility | Action |

| White, crystalline crust or precipitate | Reaction with atmospheric | Reversible (Base wash/Distillation) | See Section 3: Troubleshooting |

| Yellow/Brown viscous gum | Oxidative coupling / Radical polymerization | Irreversible | Discard or Distill immediately |

| Deep Red/Black liquid | Advanced oxidation (N-Oxides/Imines) | Irreversible | Discard |

Part 2: The Science of Instability

To prevent degradation, you must understand the two distinct chemical vulnerabilities of 2-Methylpent-4-en-2-amine (

The "False" Polymerization: Carbamate Formation

Despite the steric bulk of the tert-alkyl group at the C2 position, the primary amine moiety (

-

Mechanism:

-

Result: A white, salt-like solid that looks like polymer but is actually a carbamate salt. This reaction is ubiquitous if the container is opened to air, even for seconds.

The "True" Polymerization: Radical Chain Reaction

The terminal alkene at C4 is susceptible to free-radical polymerization, particularly because the amine group can facilitate the decomposition of trace hydroperoxides (formed by oxygen exposure) into active radicals.

-

Initiation: Oxygen attacks the alkene or amine, forming peroxides. Heat or light cleaves these into free radicals.

-

Propagation: The radical attacks the terminal double bond (

), linking monomer units. -

The Amine Effect: Amines act as redox promoters for peroxides, lowering the activation energy for radical generation. This makes unsaturated amines less stable than their simple alkene counterparts.

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways of degradation based on environmental exposure.

Caption: Figure 1. Divergent degradation pathways. Note that carbamate formation (top) is often mistaken for polymerization (bottom).

Part 3: Troubleshooting Guide (Q&A)

Q1: I see white solids around the cap. Is my batch ruined?

Diagnosis: Likely Carbamate Formation.

Analysis: This is usually due to a poor seal allowing

-

Do not shake. Let the solids settle.

-

Filter: Pass the liquid through a dry sintered glass filter or syringe filter (PTFE) under inert gas.

-

Recover: If the solid amount is significant, the "solid" can be reverted to free amine by treating with strong base (NaOH) and extracting, but distillation is cleaner.

Q2: The liquid has turned yellow. Can I use it?

Diagnosis: Early stage oxidation (N-Oxide formation) or oligomerization. Analysis: The yellow color comes from conjugated impurities (imines/enamines) or amine oxides. Fix:

-

For critical synthesis: Distill immediately. The impurities may act as radical initiators or catalyst poisons.

-

For rough work: Check purity by GC. If >95%, it may be usable, but expect lower yields.

Q3: Why did the bottle explode/pressurize?

Diagnosis: Thermal Polymerization (Runaway). Analysis: Radical polymerization is exothermic. If stored without inhibitors in a warm environment, the heat generated accelerates the reaction, creating pressure. Fix: This is a safety hazard.[1] Evacuate the area. Do not attempt to open a pressurized container of unsaturated amine.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage Conditions

Follow this strictly to maintain >98% purity for 6+ months.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows radical propagation kinetics (Arrhenius equation). |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, forming a better "blanket" to exclude |

| Container | Amber Glass or Stainless Steel | Blocks UV light (which initiates radical cleavage). Avoid mild steel (Fe ions catalyze oxidation). |

| Seal | Sure/Seal™ or Septum | Never store with a simple screw cap once opened. Use parafilm over the cap as a secondary barrier. |

| Stabilizer | BHT (0.01 - 0.1%) | Scavenges free radicals before they initiate chain growth. |

Protocol B: Stabilization with BHT

If you plan to store the amine for >30 days after opening, addition of a radical inhibitor is recommended.

-

Select Inhibitor: Butylated hydroxytoluene (BHT) is preferred over Hydroquinone (HQ).

-

Why? HQ requires the presence of oxygen to function as an inhibitor. Since we want to exclude oxygen to prevent amine oxidation, HQ is counter-productive. BHT works in anaerobic conditions.

-

-

Concentration: Target 100–500 ppm.

-

Method:

-

Prepare a 1% stock solution of BHT in the amine (or a compatible solvent like dry THF if acceptable for downstream use).

-

Add the calculated amount to the bulk container.

-

Note: BHT must be removed by distillation if it interferes with sensitive catalytic reactions later.

-

Protocol C: Recovery via Distillation

If the material has degraded (yellowed or contains solids), distillation is the only way to restore purity.

Workflow Diagram:

Caption: Figure 2. Recovery workflow for degraded amine.

Key Steps:

-

Add solid KOH pellets to the distillation pot. This dissociates the carbamate salts (

) releasing the free amine back into the liquid phase. -

Add BHT (500 ppm) to the pot to prevent polymerization during heating.

-

Use vacuum (e.g., 10-20 mbar) to keep the boiling point low. Avoid heating the pot above 60-70°C to prevent thermal degradation.

References

-

PubChem. (n.d.).[2] Compound Summary: 2-Methylpent-4-en-2-amine.[3][4] National Library of Medicine. Retrieved from [Link]

- Vlasov, V. M., & Os'kina, I. A. (2002). Basicity and nucleophilicity of unsaturated amines. Russian Journal of Organic Chemistry.

- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Unsaturated Amines. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methylpent-4-en-2-amine Hydrochloride

Welcome to the technical support center for the purification of 2-Methylpent-4-en-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at the desired purity. As an allylic amine salt, its purification presents unique considerations related to its polarity, potential for isomerization, and interaction with various purification media. This document provides a structured approach, from quick-fire FAQs to in-depth troubleshooting and validated protocols, to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: I have a crude solid of this compound. What is the best purification method to start with?

A1: Recrystallization is the most direct and often most effective initial purification technique for amine hydrochloride salts.[1][2] This method leverages differences in solubility between your target compound and impurities at different temperatures. For amine hydrochlorides, polar protic solvents are generally the best choice. Isopropanol is frequently preferred over ethanol, as many hydrochloride salts exhibit high solubility in ethanol, which can lead to poor recovery yields.[2]

Q2: My product separated as an oil or sticky gum during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: This phenomenon, known as "oiling out," is a common issue. It typically occurs for one of two reasons:

-

Presence of Impurities: Impurities can depress the melting point of your compound, creating a low-melting eutectic mixture.

-

High Solubility/Low Melting Point: The compound may be too soluble in the chosen solvent, or its melting point might be below the solvent's boiling point.

Troubleshooting Steps:

-

Re-heat the solution to re-dissolve the oil.

-

Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent"), such as diethyl ether or hexanes, until the solution becomes slightly turbid.[2]

-

Allow the solution to cool very slowly. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

-

If it persists, consider purifying the material via another method (e.g., acid-base extraction to remove non-basic impurities) before attempting recrystallization again.

Q3: Can I use standard silica gel column chromatography to purify the hydrochloride salt directly?

A3: It is generally not recommended. The basic nature of the amine can lead to strong, irreversible interactions with the acidic silanol groups on the surface of standard silica gel.[3][4] This results in significant peak tailing, poor separation, and often, complete loss of the compound on the column.[4] If chromatography is necessary, consider these alternatives:

-

Modified Mobile Phase: Add a competing amine like triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica.[4]

-

Alternative Stationary Phases: Use a less acidic or basic stationary phase, such as alumina or amine-functionalized silica.[3][4]

-

Reverse-Phase Chromatography: Given the salt's polarity, reverse-phase (e.g., C18) chromatography with a suitable aqueous/organic mobile phase can be a viable option.

Q4: How can I remove non-basic, organic impurities from my crude salt?

A4: A liquid-liquid extraction (or wash) is highly effective. Since your compound is a salt, it will be highly soluble in an aqueous phase and poorly soluble in non-polar organic solvents. Dissolve your crude hydrochloride salt in dilute acid (e.g., 0.1 M HCl) and wash this aqueous solution several times with a non-polar organic solvent like dichloromethane or ethyl acetate. The non-basic organic impurities will partition into the organic layer, leaving the purified salt in the aqueous phase.[5][6] The water can then be removed under reduced pressure to recover the purified salt.

Q5: What are the best analytical techniques to confirm the purity of my final product?

A5: A combination of methods is ideal for a comprehensive assessment.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are industry standards for quantifying purity.[7]

-

Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any organic impurities. Mass Spectrometry (MS) will confirm the molecular weight of the free base.

-

Titration: Acid-base titration can be used to determine the molar concentration and assay of the amine salt, providing a measure of overall salt purity.[8]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful but nuanced technique. This guide helps you troubleshoot common problems beyond the initial FAQs.

-

Causality: The most common cause is using an excessive amount of solvent, which prevents the solution from becoming saturated upon cooling.[1] Another cause is choosing a solvent in which the compound is too soluble even at low temperatures.

-

Solution Workflow:

-

Solvent Minimization: Always start by adding the hot solvent portion-wise to the crude material, just until everything dissolves. This ensures you are near the saturation point.[1]

-

Solvent System Screening: If yield remains low, screen other solvents. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Refer to the table below for starting points.

-

Anti-Solvent Addition: If the compound is moderately soluble at low temperatures, you can improve the yield by carefully adding an anti-solvent (e.g., diethyl ether, hexanes) to the cooled solution to precipitate more product.

-

Cooling Temperature: Ensure the solution is cooled sufficiently. A -20°C freezer can significantly improve recovery compared to an ice bath for some compounds.

-

| Solvent | Rationale & Use Case | Common Issues |

| Isopropanol (2-Propanol) | Excellent first choice. Lower polarity than ethanol, often providing a good balance of solubility for higher recovery.[2] | Can sometimes be too good of a solvent, requiring an anti-solvent. |

| Ethanol | Dissolves many amine HCl salts well. Useful if the compound has poor solubility in other alcohols. | High solubility often leads to low yields.[2] |

| Methanol | Highest polarity alcohol. Use only if the compound is insoluble in other common solvents. | Very high solubility for most salts; recovery is typically very low. |

| Acetonitrile | Can be effective for moderately polar salts. | Less common; requires careful screening. |

| Isopropanol / Diethyl Ether | Powerful solvent/anti-solvent pair. Isopropanol dissolves the salt, and ether is added to induce precipitation.[2] | Ether is highly flammable. Requires slow addition to avoid "oiling out." |

| Water | Use only for highly polar compounds that are insoluble in organic solvents. | Difficult to remove residual water; requires high vacuum drying. |

Guide 2: Addressing Persistent Impurities

-

Causality: If an impurity remains after multiple recrystallizations, it likely has a solubility profile very similar to your target compound. This is common for structural isomers or homologs.

-

Solution Workflow:

-

Characterize the Impurity: Use NMR or LC-MS to identify the impurity. Knowing its structure is key to devising a removal strategy.[2] For example, if it's a non-basic byproduct from the synthesis, an acid-base extraction is the best approach.[9]

-

Switch Purification Method: Recrystallization is not a universal solution. If it fails, you must switch techniques.

-

Acid-Base Extraction: As detailed in the FAQs, this is the best method to remove non-basic or less-basic impurities.

-

Chromatography: If the impurity is a closely related amine, chromatography (likely reverse-phase or with a modified normal phase) may be the only way to achieve separation.

-

-

Section 3: Visualization of Workflows

Visualizing the decision-making process can streamline your experimental approach.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biotage.com [biotage.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Workup [chem.rochester.edu]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

handling hygroscopic properties of 2-Methylpent-4-en-2-amine HCl

Ticket ID: #MPA-HCL-001 Subject: Handling, Storage, and Recovery of Hygroscopic Amine Salts Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

2-Methylpent-4-en-2-amine hydrochloride (CAS: 112306-54-4) is a valuable building block, particularly for introducing the 1,1-dimethylallyl motif. However, like many primary amine hydrochlorides, it is hygroscopic and potentially deliquescent .

Upon exposure to atmospheric moisture, the crystalline lattice breaks down, leading to clumping, "oiling out," and significant stoichiometric errors in downstream synthesis. Furthermore, the terminal alkene functionality introduces a risk of polymerization if the material is subjected to excessive heat during drying attempts.

This guide provides field-proven protocols to handle, weigh, and recover this compound without compromising its chemical integrity.

Part 1: Immediate Troubleshooting (FAQ)

Q1: My material has turned into a sticky solid or a viscous oil. Is it ruined?

A: Likely not. It has deliquesced (absorbed enough water to dissolve itself). Unless it has been exposed to strong oxidizers or radical initiators, the amine salt is chemically stable.

-

Immediate Action: Do not attempt to scrape it out. You will lose material and introduce static contamination.

-

Fix: Dissolve the entire content of the bottle in a dry solvent (Methanol or Dichloromethane), transfer to a round-bottom flask, and proceed to the Azeotropic Drying Protocol (See Part 3).

Q2: I need to weigh 50 mg, but the static is making the powder "jump." How do I handle this?

A: Hygroscopic salts often carry significant static charge, especially in low-humidity environments (e.g., winter).

-

The "Anti-Static Gun" Myth: Anti-static guns are often ineffective on sticky salts.

-

The Solution: Use a "Weighing by Difference" technique inside a distinct vessel. Do not use weighing paper; use a glass vial or a small beaker. Glass dissipates charge better than plastic or paper.

Q3: My reaction yield is consistently 10-15% lower than expected. Could this be the salt?

A: Yes. If your material has absorbed 10% water by weight (common for amine salts), you are adding 10% less nucleophile than calculated.

-

Diagnosis: Run a Buffered Karl Fischer Titration (See Part 2).

-

Correction: Adjust your stoichiometry based on the actual molecular weight (MW_apparent = MW_theoretical / [1 - %Water]).

Part 2: Quality Control & Validation

Before using the material in sensitive catalysis or stoichiometric couplings, you must determine the water content.

Protocol: Buffered Karl Fischer (KF) Titration

Critical Warning: Standard KF reagents fail with amines. Amines are basic enough to shift the pH of the KF anolyte, preventing the iodine reduction endpoint or causing a "fading" endpoint that never stabilizes.

| Parameter | Standard KF | Required Protocol for Amines |

| Reagent Type | Methanol-based (Standard) | Buffered Methanol (Salicylic or Benzoic Acid added) |

| pH Target | 5.0 – 7.0 | Buffer to pH 5.0 – 6.0 (Neutralizes the amine) |

| Endpoint Behavior | Sharp, stable | Drifting/Fading (if unbuffered) |

Steps:

-

Add 1.0 g of Benzoic Acid to the KF titration vessel (anolyte).

-

Titrate the vessel to dryness before adding your sample.

-

Inject/add your amine salt sample.

-

The acidic buffer neutralizes the amine functionality (

), preventing it from interfering with the iodine reaction.

Part 3: Recovery & Drying Protocols

If your material is wet, use one of the following methods. Do not use standard oven drying , as the terminal alkene is sensitive to thermal polymerization or oxidation at high temperatures (>60°C).

Method A: Azeotropic Drying (Recommended for "Gummy" Material)

This method uses the formation of a low-boiling azeotrope to carry water out of the system at safe temperatures.

-

Dissolution: Dissolve the wet amine salt in a minimum amount of Methanol (to break the crystal lattice).

-

Azeotrope Addition: Add 10 volumes of Toluene .

-

Evaporation: Rotovap at 40°C . The Methanol/Toluene/Water ternary azeotrope will distill off first.

-

Repetition: Re-suspend the resulting solid in pure Toluene and rotovap again.

-

Result: The material should precipitate as a fine, white, free-flowing powder.

Method B: Vacuum Pistol Drying (For Minor Moisture)

Use this for material that is clumpy but not fully deliquesced.

-

Chamber: Abderhalden pistol or vacuum desiccator.

-

Desiccant: Phosphorus Pentoxide (

) is superior to Silica Gel for amines. -

Temperature: Max 45°C .

-

Time: 12–24 hours under high vacuum (<1 mbar).

Part 4: Handling Workflows (Visualized)

Workflow 1: The "Safe Weighing" Decision Matrix

This logic ensures you choose the correct handling method based on your available equipment and the material's state.

Figure 1: Decision matrix for weighing hygroscopic amine salts to prevent stoichiometry errors.

Workflow 2: Recovery & Drying Logic

How to process wet material without degrading the alkene.

Figure 2: Azeotropic drying and vacuum recovery workflow. Note the temperature limit to protect the alkene.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine salts).

-

Sigma-Aldrich. (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. (Technical Bulletin describing the buffering requirement).

-

Burfield, D. R., et al. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. Journal of Organic Chemistry. (Comparative efficiency of desiccants for amines).

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Methylpent-4-en-2-amine Hydrochloride

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 2-Methylpent-4-en-2-amine hydrochloride is a chiral amine building block whose utility in synthesis demands precise analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for elucidating its molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak assignment, we will explore the causal relationships between the molecule's three-dimensional structure and its spectral output. We will compare its signature to that of structurally related analogues to highlight key identifying features and provide a robust, self-validating experimental protocol for researchers in the field.

Part 1: Theoretical ¹H NMR Profile of this compound

To accurately interpret an experimental spectrum, one must first build a theoretical model based on established principles of chemical shifts and spin-spin coupling. The structure of our target molecule contains several distinct proton environments, each with a predictable spectral signature.

Molecular Structure:

-

Position 2: A quaternary carbon attached to two methyl groups and the ammonium group.

-

Position 3: An allylic methylene (-CH₂) group.

-

Positions 4 & 5: A terminal vinyl (-CH=CH₂) group.

The protonation of the amine to an ammonium salt (-NH₃⁺) is a critical feature. This conversion significantly influences the electronic environment of nearby protons, causing them to be "deshielded" and appear at a lower field (higher ppm value) in the spectrum.[1][2]

Predicted Spectral Data Summary

| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | gem-Dimethyl (-C(CH₃ )₂) | ~ 1.4 - 1.6 | 6H | Singlet (s) | N/A |

| Hₑ | Ammonium (-NH₃ ⁺) | ~ 7.5 - 9.0 (solvent dependent) | 3H | Broad Singlet (br s) | N/A (due to exchange) |

| Hₓ | Allylic Methylene (-CH₂ -) | ~ 2.4 - 2.6 | 2H | Doublet (d) | ³J(Hₓ-Hₘ) ≈ 7-8 Hz |

| Hₘ | Vinylic (-CH =CH₂) | ~ 5.7 - 5.9 | 1H | Multiplet (ddt) | ³J(Hₘ-Hբ) ≈ 17 Hz (trans) ³J(Hₘ-Hₙ) ≈ 10 Hz (cis) ³J(Hₘ-Hₓ) ≈ 7-8 Hz |

| Hբ | Vinylic (=CH₂ , trans to Hₘ) | ~ 5.1 - 5.3 | 1H | Doublet of doublets (dd) | ³J(Hբ-Hₘ) ≈ 17 Hz (trans) ²J(Hբ-Hₙ) ≈ 1-2 Hz (geminal) |

| Hₙ | Vinylic (=CH₂ , cis to Hₘ) | ~ 5.0 - 5.2 | 1H | Doublet of doublets (dd) | ³J(Hₙ-Hₘ) ≈ 10 Hz (cis) ²J(Hₙ-Hբ) ≈ 1-2 Hz (geminal) |

Rationale Behind Predictions:

-

Hₐ (gem-Dimethyl): These six protons are chemically equivalent and have no adjacent proton neighbors, hence they appear as a single, sharp singlet. Their position is in the typical alkyl region.[3]

-

Hₑ (Ammonium): Protons on nitrogen often exhibit broad signals due to rapid chemical exchange with trace amounts of water or with each other, which averages out the coupling information.[4] The positive charge on the nitrogen atom strongly deshields these protons, shifting them significantly downfield. Their chemical shift is highly sensitive to solvent, concentration, and temperature.[2][5]

-

Hₓ (Allylic Methylene): These protons are adjacent to a double bond, which places them in the characteristic allylic region of 1.6-2.6 ppm.[6] They are further deshielded by the inductive effect of the nearby ammonium group. They are coupled only to the Hₘ proton, resulting in a doublet.

-

Hₘ, Hբ, Hₙ (Vinylic System): This ABC spin system is the most information-rich region of the spectrum.

-

The chemical shifts are in the expected vinylic range of 4.5-6.5 ppm.[6][7]

-

Hₘ is coupled to three different sets of protons (Hₓ, Hբ, and Hₙ), resulting in a complex multiplet, often described as a doublet of doublet of triplets (ddt).

-

The terminal vinyl protons, Hբ and Hₙ, are chemically non-equivalent. The proton trans to Hₘ (Hբ) typically appears at a slightly different chemical shift than the cis proton (Hₙ).

-

The magnitude of the coupling constants is diagnostic: the large coupling (~17 Hz) corresponds to the trans relationship between Hₘ and Hբ, while the smaller vicinal coupling (~10 Hz) corresponds to the cis relationship between Hₘ and Hₙ.[8][9][10] The very small coupling (~1-2 Hz) is the two-bond geminal coupling between Hբ and Hₙ.[9][11]

-

Part 2: Comparative Spectral Analysis

To confidently assign a spectrum, it is instructive to compare it with the spectra of related molecules. The presence or absence of key signals serves as a powerful confirmation of the proposed structure.

Comparison of 2-Methylpent-4-en-2-amine HCl with Key Analogues

| Compound | Key Differentiating Feature(s) | Expected ¹H NMR Signature |

| 2-Methylpent-4-en-2-amine HCl (Target) | Full vinyl system (-CH=CH₂) and allylic protons. | Signals in the 4.5-6.5 ppm region. Allylic doublet around 2.4-2.6 ppm. |

| 2-Methylpentan-2-amine HCl (Saturated Analogue) | Absence of the C4-C5 double bond. | Complete absence of signals in the vinylic region (4.5-6.5 ppm). The methylene and methyl groups at the end of the chain will appear as a triplet and quartet in the upfield alkyl region (~0.9-1.5 ppm). |

| 2-Methyl-1-pentene (Isomeric Alkene) | Double bond is at C1-C2. No amine group. | Two vinylic singlets around 4.7 ppm. [12] Absence of the broad -NH₃⁺ signal. The allylic protons at C3 would appear as a triplet. |

| 2-Methylpent-4-en-2-amine (Free Amine) | Neutral amine (-NH₂) instead of ammonium (-NH₃⁺). | The -NH₂ signal would be a broad singlet at a much higher field (~1.0-4.0 ppm).[13] Protons on adjacent carbons (Hₐ, Hₓ) would be slightly more shielded (shifted to a lower ppm value) due to the reduced electron-withdrawing effect of -NH₂ vs. -NH₃⁺. |

This comparative approach is crucial. For instance, if a sample synthesized to be the target compound shows no signals between 4.5 and 6.5 ppm, it strongly suggests over-reduction to the saturated analogue. Conversely, the appearance of two sharp singlets around 4.7 ppm could indicate an isomeric impurity.[12]

Part 3: Experimental Protocol for High-Quality ¹H NMR Acquisition

The quality of spectral data is directly dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution, unambiguous data for amine hydrochloride salts.

1. Solvent Selection and Sample Preparation:

-

Primary Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice. It readily dissolves ionic salts, and the acidic N-H protons do not exchange rapidly, allowing for their clear observation as a broad peak. The residual DMSO peak at ~2.50 ppm serves as a convenient secondary chemical shift reference.

-

Confirmatory Choice (D₂O): Deuterium oxide is invaluable for confirming the identity of the -NH₃⁺ peak. Prepare a standard sample in a solvent like DMSO-d₆ or CD₃OD. After acquiring the initial spectrum, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum. The acidic -NH₃⁺ protons will exchange with deuterium, causing their signal to disappear or significantly attenuate.[2] This is a definitive test for exchangeable protons.

-

Methodology:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex for 30-60 seconds until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

-

Wipe the outside of the tube and place it in the NMR spinner turbine, ensuring the depth is correctly calibrated for the specific instrument.

-

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

Experiment: Standard proton acquisition (zg30).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including any downfield acid protons, are captured.

-

Number of Scans (NS): 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio, which is particularly useful for dilute samples or for observing broad signals clearly.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and resolving fine coupling patterns.

Workflow for NMR Analysis

The entire process from sample receipt to final data interpretation can be visualized as a systematic workflow.

Caption: Workflow for ¹H NMR analysis of amine hydrochloride salts.

Part 4: Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A successful analysis hinges on recognizing the key signatures: the upfield 6H singlet of the gem-dimethyl group, the downfield broad 3H singlet of the ammonium group (confirmable by D₂O exchange), and the highly characteristic set of allylic and vinylic signals between 2.4 and 6.0 ppm. By predicting the spectrum from first principles and comparing it against logical alternatives, researchers can achieve an unambiguous and confident structural confirmation. The provided experimental protocol serves as a robust framework for obtaining high-quality data, ensuring the integrity of any research or development program that utilizes this important chemical building block.

References

-

Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

-

Vinylic Protons Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

-

NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]

-

Gurudata, K., & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-743. Retrieved from [Link]

-

¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

¹H NMR Spectroscopy Guide. (n.d.). Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy – ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

¹H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Gnida, P., Pająk, A. K., Kotowicz, S., & Schab-Balcerzak, E. (2019). Figure 1: Chemical shifts of the amine protons signal in ¹H NMR spectra... [Image]. ResearchGate. Retrieved from [Link]

-

A Guide to ¹H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. fiveable.me [fiveable.me]

- 8. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. 2-Methyl-1-pentene(763-29-1) 1H NMR [m.chemicalbook.com]

- 13. compoundchem.com [compoundchem.com]

melting point determination for pure 2-Methylpent-4-en-2-amine hydrochloride

Technical Guide: Melting Point Determination for Pure 2-Methylpent-4-en-2-amine Hydrochloride

Executive Summary

This compound (CAS: 10354-69-5) is a specialized aliphatic amine salt used as a building block in the synthesis of pharmaceutical intermediates and functional polymers. Accurate thermal characterization of this compound is critical for establishing purity specifications and verifying identity during drug development.

This guide provides a comparative analysis of melting point (MP) determination methodologies. While traditional capillary methods are common, this guide advocates for Differential Scanning Calorimetry (DSC) as the superior alternative for this specific compound due to its susceptibility to hygroscopicity and thermal decomposition.

Compound Profile & Physicochemical Challenges

-

Chemical Name: this compound[1]

-

Synonyms: 1,1-Dimethyl-3-butenylamine HCl; 1,1-Dimethylallylamine HCl (Note: often confused with dimethylallylamine, verify structure:

). -

CAS Number: 10354-69-5[1]

-

Molecular Formula:

[1] -

Molecular Weight: 135.64 g/mol

-

Physical State: White to off-white crystalline solid.[2]

Critical Characterization Challenges:

-

Hygroscopicity: Amine hydrochloride salts are prone to absorbing atmospheric moisture. Absorbed water acts as an impurity, causing melting point depression and broadening the melting range.

-

Thermal Decomposition: Many amine salts decompose at or near their melting point (dehydrohalogenation). Visual methods often fail to distinguish between true melting (phase change) and decomposition (chemical change).

-

Sublimation: The compound may exhibit significant vapor pressure before melting, leading to sample loss in open capillary systems.

Comparative Analysis of Determination Methods

For this specific salt, we compare the industry-standard Capillary Method against the advanced Differential Scanning Calorimetry (DSC) .

Method A: Capillary Melting Point (The Standard)

-

Principle: Visual observation of the phase transition in a thin glass tube heated at a controlled rate.

-

Performance:

-

Pros: Low cost, simple equipment, compliant with basic pharmacopeial standards (USP <741>).

-

Cons: Subjective endpoint determination (meniscus formation vs. clear point). High risk of error for this compound due to potential sublimation and "sweating" caused by moisture, which mimics melting.

-

-

Suitability: Acceptable for routine QC of dry, stable batches but insufficient for rigorous R&D characterization.

Method B: Differential Scanning Calorimetry (The Superior Alternative)

-

Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.[3]

-

Performance:

-